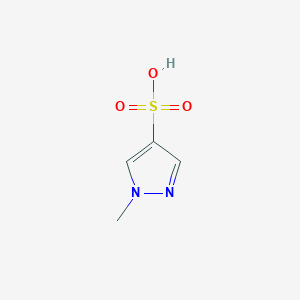

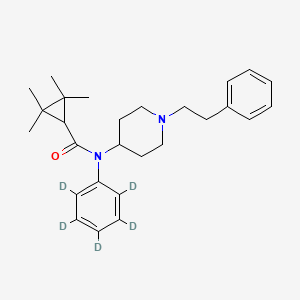

![molecular formula C31H42N6O2 B12353401 1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B12353401.png)

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GSK126 is a potent and highly selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a key component of the polycomb repressive complex 2 (PRC2). This enzyme is involved in the trimethylation of lysine 27 on histone H3 (H3K27me3), a modification associated with gene repression. GSK126 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit EZH2 activity and thereby modulate gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GSK126 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of GSK126 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The industrial process also focuses on minimizing waste and improving the overall efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: GSK126 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving GSK126 include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures and pH .

Major Products: The major products formed from the reactions of GSK126 depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of GSK126, while oxidation reactions can lead to the formation of oxidized metabolites .

Wissenschaftliche Forschungsanwendungen

GSK126 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of EZH2 in gene regulation and epigenetics. In biology, GSK126 is employed to investigate the effects of EZH2 inhibition on cellular processes such as differentiation, proliferation, and apoptosis .

In medicine, GSK126 has shown promise as a therapeutic agent for the treatment of various cancers, including diffuse large B-cell lymphoma and solid tumors. It has been demonstrated to inhibit tumor growth and metastasis by modulating the expression of genes involved in cell cycle regulation and apoptosis . Additionally, GSK126 is being explored for its potential in regenerative medicine, particularly in the regeneration of insulin-producing cells for the treatment of type 1 diabetes .

Wirkmechanismus

GSK126 exerts its effects by inhibiting the methyltransferase activity of EZH2, thereby preventing the trimethylation of lysine 27 on histone H3 (H3K27me3). This leads to the reactivation of silenced genes and modulation of gene expression. The molecular targets of GSK126 include the PRC2 complex and its associated proteins, which play a critical role in chromatin remodeling and gene repression .

The inhibition of EZH2 by GSK126 affects various cellular pathways, including those involved in cell cycle progression, apoptosis, and differentiation. By modulating these pathways, GSK126 can inhibit tumor growth and metastasis, making it a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

GSK126 is one of several EZH2 inhibitors that have been developed for therapeutic applications. Other similar compounds include tazemetostat, CPI-1205, and EPZ-6438. Compared to these compounds, GSK126 is highly selective for EZH2 over other methyltransferases, with a selectivity of over 1000-fold .

One of the unique features of GSK126 is its ability to inhibit both wild-type and mutant forms of EZH2 with similar potency. This makes it particularly effective in treating cancers with EZH2 mutations. Additionally, GSK126 has shown synergistic effects when used in combination with other therapeutic agents, further enhancing its anticancer efficacy .

Conclusion

GSK126 is a potent and selective inhibitor of EZH2 with significant potential for therapeutic applications, particularly in cancer treatment. Its ability to modulate gene expression and affect various cellular pathways makes it a valuable tool for scientific research and a promising candidate for drug development. The unique features of GSK126, including its high selectivity and efficacy against mutant EZH2, set it apart from other similar compounds and highlight its potential for clinical use.

Eigenschaften

Molekularformel |

C31H42N6O2 |

|---|---|

Molekulargewicht |

530.7 g/mol |

IUPAC-Name |

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide |

InChI |

InChI=1S/C31H42N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,14-16,18-19,21-22,26,32H,6,9-13,17H2,1-5H3,(H,34,38)(H,35,39)/t19?,21?,22-,26?/m0/s1 |

InChI-Schlüssel |

BYCUBMPAWWJXIM-BLIUJFSCSA-N |

Isomerische SMILES |

CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5C(CC(NC5=O)C)C)C |

Kanonische SMILES |

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5C(CC(NC5=O)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

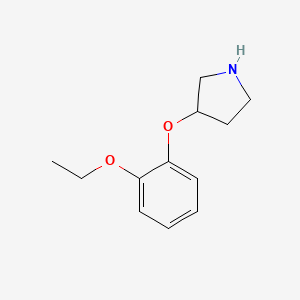

![(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12353348.png)

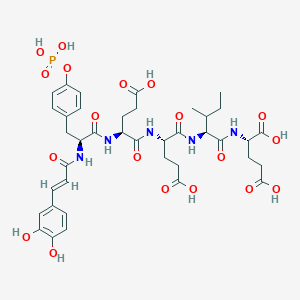

![Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate](/img/structure/B12353366.png)

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid](/img/structure/B12353382.png)

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)

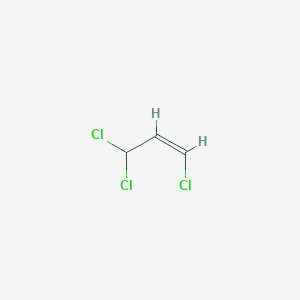

![Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)

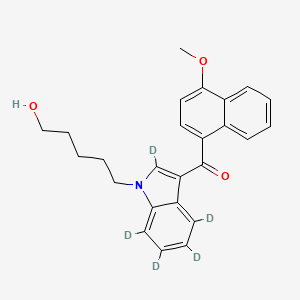

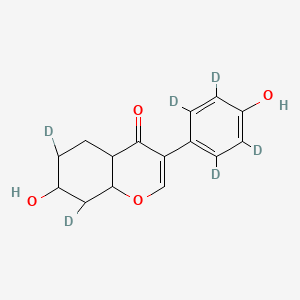

![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)